N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine
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Overview
Description
N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine is a synthetic compound that combines the structural features of quinazoline and valine. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of L-valine, an essential amino acid, enhances the compound’s potential for biological interactions and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine typically involves a multi-step process:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions to yield 2,4-dioxo-1,4-dihydroquinazoline.
Attachment of the Butanoyl Group: The quinazoline derivative is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanoyl-substituted quinazoline.
Coupling with L-Valine: Finally, the butanoyl-quinazoline intermediate is coupled with L-valine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinazoline moiety can undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the butanoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways.
Medicine: Investigated for its potential as an anticancer agent due to the presence of the quinazoline moiety, which is known to inhibit various kinases.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can inhibit kinase activity, disrupting signaling pathways involved in cell proliferation and survival. The L-valine component may facilitate transport across cell membranes and enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-alanine: Similar structure but with alanine instead of valine.
N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-leucine: Similar structure but with leucine instead of valine.
2,4-Dioxo-1,4-dihydroquinazoline derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness
N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine is unique due to the specific combination of the quinazoline core and the L-valine side chain. This combination may confer unique biological properties, such as enhanced cellular uptake and specific interactions with target proteins, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H21N3O5 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H21N3O5/c1-10(2)14(16(23)24)19-13(21)8-5-9-20-15(22)11-6-3-4-7-12(11)18-17(20)25/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,18,25)(H,19,21)(H,23,24)/t14-/m0/s1 |
InChI Key |
WOVSOUGNKRKOSI-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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